molecular formula C8H9N3O4 B2356564 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid CAS No. 866038-45-1

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid

Cat. No.: B2356564
CAS No.: 866038-45-1
M. Wt: 211.177
InChI Key: BKZGYOUKDXPUDM-UHFFFAOYSA-N
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Description

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid is a chemical compound with the molecular formula C8H9N3O4 and a molecular weight of 211.177. It is known for its diverse range of applications in the field of research and industry. This compound features a nitro group attached to a pyridine ring, which is further connected to an amino group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid typically involves the nitration of 2-aminopyridine followed by a coupling reaction with a propanoic acid derivative. The nitration process introduces the nitro group at the 3-position of the pyridine ring. The coupling reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-[(3-Amino-2-pyridinyl)amino]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds and other interactions with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar structure but lacks the nitro group, resulting in different reactivity and applications.

    3-Amino-3-(2-nitrophenyl)propionic acid: Contains a nitro group on a phenyl ring instead of a pyridine ring, leading to variations in chemical behavior and biological activity.

Uniqueness

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-7(13)3-5-10-8-6(11(14)15)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZGYOUKDXPUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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